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molecular formula C25H24N2O6 B094132 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid CAS No. 18969-60-3

4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid

Cat. No. B094132
M. Wt: 448.5 g/mol
InChI Key: SQVPOIYOTJPEAF-UHFFFAOYSA-N
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Patent
US03931268

Procedure details

309 g. of a 27% suspension of sodium hydride in an inert solvent were treated with 300 ml. of dimethylformamide, and a solution of 1095 g. of 1-methyl-1,2-dicarbobenzoxy-hydrazine in dimethylformamide was added thereto. When all the material had been added and the hydrogen evolution had nearly come to a standstill, the mixture was heated for an hour at about 80° in order to carry the formation of the sodium salt to completion. A mixture of 759 g. of 4-(bromo-methyl)-benzoic acid methyl ester in 700 ml. of dimethylformamide was then dropped in, and finally the reaction mixture was heated for an hour at 80°. After cooling, the reaction mixture was poured into 10 liters of ice water and the condensation products taken up in ether. The thereby obtained crude methyl ester (nD24 = 1.1558) was used without further purification for the next step. It was dissolved in about 2200 ml. of dioxane, treated with a solution of 133 g. of sodium hydroxide in 870 ml. of water, and the resulting mixture stirred for about 24 hours at room temperature. It was then poured into about 10 liters of ice water and neutral materials were extracted with ether. The aqueous phase was rendered acid with concentrated hydrochloric acid (weak congo red) and the separated acid taken up in ether. The isolated crude acid was recrystallized from dibutyl ether, yielding colorless crystals of 4-[(2-methyl-1,2-dicarbobenzoxy-hydrazino)-methyl]-benzoic acid, which melted at 112°. The so-obtained product was sufficiently pure for further reaction.
Quantity
0 (± 1) mol
Type
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Reaction Step One
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0 (± 1) mol
Type
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Reaction Step Seven
[Compound]
Name
ice water
Quantity
10 L
Type
reactant
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Type
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Reaction Step Nine

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][N:4]([C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:17])[NH:5][C:6]([O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:7].[H][H].[Na].C[O:30][C:31](=[O:40])[C:32]1[CH:37]=[CH:36][C:35]([CH2:38]Br)=[CH:34][CH:33]=1>CN(C)C=O.CCOCC>[CH3:3][N:4]([C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:17])[N:5]([CH2:38][C:35]1[CH:36]=[CH:37][C:32]([C:31]([OH:40])=[O:30])=[CH:33][CH:34]=1)[C:6]([O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:7] |f:0.1,^1:27|

Inputs

Step One
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Type
solvent
Smiles
CN(C=O)C
Step Two
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solvent
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CN(C=O)C
Step Three
Name
suspension
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Type
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Name
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Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
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Type
reactant
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CN(NC(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
Name
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Type
solvent
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Step Five
Name
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reactant
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[Na]
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ice water
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Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
of water, and the resulting mixture stirred for about 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When all the material had been added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for an hour at about 80° in order
ADDITION
Type
ADDITION
Details
A mixture of 759 g
TEMPERATURE
Type
TEMPERATURE
Details
was heated for an hour at 80°
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The thereby obtained crude methyl ester (nD24 = 1.1558)
CUSTOM
Type
CUSTOM
Details
was used without further purification for the next step
DISSOLUTION
Type
DISSOLUTION
Details
It was dissolved in about 2200 ml
ADDITION
Type
ADDITION
Details
of dioxane, treated with a solution of 133 g
ADDITION
Type
ADDITION
Details
It was then poured into about 10 liters of ice water and neutral materials
EXTRACTION
Type
EXTRACTION
Details
were extracted with ether
CUSTOM
Type
CUSTOM
Details
The isolated crude acid
CUSTOM
Type
CUSTOM
Details
was recrystallized from dibutyl ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN(N(C(=O)OCC1=CC=CC=C1)CC1=CC=C(C(=O)O)C=C1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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